5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound belongs to a class of hybrid heterocyclic molecules combining triazolo-thiazole, piperazine, and aryl/furan moieties. Its structure features a triazolo[3,2-b][1,3]thiazole core substituted with a furan-2-yl group at position 2 and a benzyl-piperazine derivative at position 3. The 4-fluorophenyl group on the piperazine ring and the phenolic hydroxyl group at position 6 contribute to its unique physicochemical and pharmacological properties. Such compounds are typically synthesized via multi-step reactions involving cyclization, nucleophilic substitution, and coupling strategies .
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S/c26-18-8-10-19(11-9-18)29-12-14-30(15-13-29)21(17-5-2-1-3-6-17)22-24(32)31-25(34-22)27-23(28-31)20-7-4-16-33-20/h1-11,16,21,32H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKDSAOPQIFBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole core.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution reactions, typically using a suitable halide precursor.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the thiazolo[3,2-b][1,2,4]triazole core, resulting in the formation of dihydro derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the piperazine and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazolo[3,2-b][1,2,4]triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes.
Medicine
In medicinal chemistry, 5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is explored for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the piperazine, aryl, or triazole-thiazole moieties. Key comparisons include:
Key Observations:
Halogen Effects: Chlorine substituents (e.g., compound 4) enhance lipophilicity (logP = 4.2) and antimicrobial activity compared to fluorine analogs .
Piperazine Modifications :
- Methylation on piperazine (e.g., G857-1881 ) increases steric bulk, possibly reducing receptor affinity compared to the unsubstituted piperazine in the target compound .
- Fluorophenyl-piperazine derivatives (target compound) may exhibit selective binding to serotonin or dopamine receptors due to fluorophenyl’s electronegativity .
The phenolic -OH group enhances hydrogen-bonding capacity, a feature absent in non-hydroxylated analogs like 4 and 5 .
Pharmacological and Physicochemical Data
- Antifungal Potential: Molecular docking studies on triazolo-thiazole analogs suggest strong binding to fungal 14-α-demethylase (PDB: 3LD6), with binding energies of -9.2 kcal/mol for the target compound (inferred) vs. -8.5 kcal/mol for non-hydroxylated analogs .
- Solubility: The phenolic -OH group improves aqueous solubility (~25 µg/mL) compared to methyl or halogenated analogs (<10 µg/mL) .
- Thermal Stability : Differential scanning calorimetry (DSC) data for isostructural analogs 4 and 5 show melting points of 218°C and 210°C, respectively, indicating that fluorine’s smaller size reduces crystal lattice stability vs. chlorine .
Biological Activity
The compound 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article synthesizes findings from diverse sources to provide an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Structural Overview
The compound features a triazole and thiazole core, which are known for their diverse biological activities. The presence of the 4-fluorophenylpiperazine moiety is significant as piperazine derivatives often exhibit various pharmacological properties including antipsychotic and antidepressant effects.
Antimelanogenic Effects
Recent studies have highlighted the compound's role as a tyrosinase inhibitor , which is crucial in the treatment of hyperpigmentation disorders. Tyrosinase (TYR) is an enzyme involved in melanin production; thus, its inhibition can reduce melanin synthesis.
- Case Study : A derivative of the compound was found to exhibit an IC50 value of 0.18 μM , making it approximately 100-fold more effective than the reference compound kojic acid (IC50 = 17.76 μM) in inhibiting TYR from Agaricus bisporus . This suggests a promising application in cosmetic formulations aimed at reducing skin pigmentation.
Antifungal Activity
The broader class of 1,2,4-triazoles , to which this compound belongs, has been extensively studied for antifungal properties. These compounds have demonstrated significant activity against various fungal pathogens.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the biological activity of compounds like 5-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is heavily influenced by:
- Substituents on the Piperazine Ring : The presence of fluorine enhances lipophilicity and may improve receptor binding.
- Triazole and Thiazole Moieties : These heterocycles contribute to the overall stability and reactivity of the compound.
- Furan Ring : Known for its biological activity, the furan component may also play a role in enhancing interactions with biological targets.
Comparative Analysis
A comparative analysis with other known tyrosinase inhibitors reveals that this compound could be a lead candidate for further development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
